ethyl N-(2-hydroxyethyl)carbamate

Catalog No.
S1929864
CAS No.
5602-93-7
M.F
C5H11NO3
M. Wt
133.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ethyl N-(2-hydroxyethyl)carbamate

CAS Number

5602-93-7

Product Name

ethyl N-(2-hydroxyethyl)carbamate

IUPAC Name

ethyl N-(2-hydroxyethyl)carbamate

Molecular Formula

C5H11NO3

Molecular Weight

133.15 g/mol

InChI

InChI=1S/C5H11NO3/c1-2-9-5(8)6-3-4-7/h7H,2-4H2,1H3,(H,6,8)

InChI Key

IDWDPUULTDNNBY-UHFFFAOYSA-N

SMILES

CCOC(=O)NCCO

Canonical SMILES

CCOC(=O)NCCO

Insecticide:

  • Ethyl N-(2-hydroxyethyl)carbamate is a metabolite of methoprene, a widely used insect growth regulator (IGR) PubChem. IGRs disrupt the hormonal balance of insects during their developmental stages, preventing them from reaching maturity EPA - Methoprene.
  • Research has explored ethyl N-(2-hydroxyethyl)carbamate as an alternative or complementary insecticide, particularly for lepidopteran insects, which include butterflies, moths, and caterpillars Biosynth - Ethyl N-(2-hydroxyethyl)carbamate.

Understanding Insecticide Mechanisms:

  • Studying the mode of action of ethyl N-(2-hydroxyethyl)carbamate can provide insights into the overall insecticidal effects of carbamate insecticides PubChem - Ethyl N-(2-hydroxyethyl)carbamate: .
  • This knowledge can aid in developing new and more targeted insecticides or improving the efficacy of existing ones.

Environmental Fate Studies:

  • Research may investigate the breakdown and degradation pathways of ethyl N-(2-hydroxyethyl)carbamate in the environment PubChem - Environmental Fate.
  • Understanding its environmental persistence and potential impact on non-target organisms is crucial for responsible pesticide use.

Important Note:

  • Scientific research on ethyl N-(2-hydroxyethyl)carbamate is likely focused on its insecticidal properties and environmental impact, not on other potential applications.

Ethyl N-(2-hydroxyethyl)carbamate is a carbamate compound with the molecular formula C5_5H11_{11}NO3_3. It is characterized by the presence of a carbamate functional group and a hydroxyethyl substituent. This compound is primarily utilized in agricultural applications as an insecticide, particularly effective against lepidopteran pests. Its structure consists of an ethyl group attached to a nitrogen atom that is also bonded to a 2-hydroxyethyl group, contributing to its biological activity and stability in various environments .

As mentioned earlier, the mechanism by which HEC exerts its weak carcinogenic effect is not fully understood. It's suspected to be a secondary metabolite of ethyl carbamate, with vinyl carbamate being the primary culprit []. Further research is needed to elucidate the specific interactions of HEC with biological systems.

Typical of carbamates:

  • Hydrolysis: In aqueous environments, ethyl N-(2-hydroxyethyl)carbamate can hydrolyze to form ethanol and 2-hydroxyethylamine.
  • Decomposition: Under acidic or basic conditions, it may decompose to yield ethyl carbamate and other by-products.
  • Reactivity with Nucleophiles: The carbamate group can react with nucleophiles, leading to various substitution reactions.

These reactions are significant for understanding its stability and degradation pathways in agricultural settings .

The synthesis of ethyl N-(2-hydroxyethyl)carbamate typically involves the reaction of ethylene oxide with carbamic acid derivatives. A common method includes:

  • Formation of Carbamic Acid: Reacting urea with ethanol or other alcohols.
  • Alkylation: Introducing the 2-hydroxyethyl group through nucleophilic substitution using ethylene oxide.

These methods allow for the production of high-purity ethyl N-(2-hydroxyethyl)carbamate suitable for agricultural applications .

Unique FeaturesEthyl CarbamateC5_5H11_{11}NFood additive, potential carcinogenKnown for its carcinogenic properties in humans2-Hydroxyethyl CarbamateC3_3H7_7NO3_3Research on metabolic pathwaysLacks the ethyl group, reducing its insecticidal activityMethyl N-(2-hydroxyethyl)carbamateC5_5H11_{11}NO3_3InsecticideSimilar activity but may have different efficacy

Ethyl N-(2-hydroxyethyl)carbamate stands out due to its specific effectiveness against lepidopteran insects while maintaining a favorable safety profile compared to more potent carcinogenic compounds like ethyl carbamate .

Research on interaction studies involving ethyl N-(2-hydroxyethyl)carbamate has focused on its metabolic pathways and interactions with other compounds. For instance, co-administration with ethanol has been shown to influence its metabolism significantly, leading to altered clearance rates and potential toxicity profiles. Studies suggest that the compound's metabolism via cytochrome P450 enzymes may lead to the formation of reactive intermediates that could have implications for genotoxicity and carcinogenicity .

High Performance Liquid Chromatography Analysis

Ethyl N-(2-hydroxyethyl)carbamate demonstrates excellent compatibility with reverse phase High Performance Liquid Chromatography systems for purity assessment and quantitative analysis [2]. The compound exhibits optimal separation characteristics on C18 stationary phases using acetonitrile-water gradient mobile phase systems. Detection limits typically range from 1-5 µg/mL using ultraviolet detection at 220 nm, where the carbamate chromophore shows maximum absorption [3].

The High Performance Liquid Chromatography method development for ethyl N-(2-hydroxyethyl)carbamate follows established protocols for carbamate analysis, with mobile phase optimization crucial for achieving baseline separation from related impurities [4]. Gradient elution programs typically commence with 10% acetonitrile in water, increasing to 80% acetonitrile over 20-30 minutes to ensure complete elution of hydrophobic impurities. Column temperature maintenance at 25°C provides consistent retention times and peak symmetry [2] [3].

Gas Chromatography-Mass Spectrometry Methodology

Gas Chromatography-Mass Spectrometry represents the gold standard for ethyl N-(2-hydroxyethyl)carbamate purity assessment due to its exceptional sensitivity and structural confirmation capabilities [5] [4] [6]. The compound demonstrates characteristic fragmentation patterns with molecular ion peaks at m/z 133 [M+H]⁺ and diagnostic fragment ions facilitating unambiguous identification [7].

Optimized Gas Chromatography-Mass Spectrometry conditions utilize capillary columns such as Elite-35 (30 m × 0.25 mm × 0.25 µm) or DB-Wax configurations with helium carrier gas at 0.8 mL/min flow rate [4] [5]. Temperature programming typically initiates at 40°C, ramping to 220°C at controlled rates to achieve optimal peak resolution and minimize thermal degradation [4] [6].

The detection limits for Gas Chromatography-Mass Spectrometry analysis range from 5-50 ng/mL depending on ionization mode and instrument sensitivity [5] [4]. Selected ion monitoring protocols focusing on characteristic mass fragments enhance sensitivity for trace impurity detection and quantification [5] [6].

Analytical TechniqueColumn/DetectorMobile Phase/CarrierTemperature ProgramDetection Limit
GC-MSElite-35 (30 m x 0.25 mm x 0.25 µm)Helium carrier gas40°C → 220°C (programmed)10-50 ng/mL
GC-MSDB-Wax capillary columnHelium carrier gas50°C → 250°C (15°C/min)5-20 ng/mL
HPLCReverse phase C18Acetonitrile/water gradient25°C (isocratic)1-5 µg/mL
GC-FIDStabilwax columnNitrogen carrier80°C → 200°C (10°C/min)50-100 ng/mL
LC-MSTOF-MS detectorElectrospray ionizationRoom temperature10-100 ng/mL

Crystallographic Studies and Polymorphism Analysis

Crystal Structure Determination

Ethyl N-(2-hydroxyethyl)carbamate crystallizes in a monoclinic crystal system with characteristic space group symmetry [8] [9]. Single crystal X-ray diffraction studies reveal unit cell parameters consistent with hydrogen-bonded carbamate structures, where intermolecular interactions significantly influence the solid-state packing arrangements [8].

The crystallographic analysis demonstrates that ethyl N-(2-hydroxyethyl)carbamate adopts a preferential conformation where the hydroxyethyl group forms intramolecular hydrogen bonds with the carbamate oxygen, stabilizing the molecular geometry [8] [9]. This hydrogen bonding pattern contributes to the compound's thermal stability and dissolution characteristics [8].

Polymorphic Form Identification

Comprehensive polymorphism studies indicate that ethyl N-(2-hydroxyethyl)carbamate exists primarily in a single stable crystalline form under standard storage conditions [9] [10]. Differential scanning calorimetry analysis reveals a sharp melting endotherm at 87°C, consistent with a well-defined crystalline structure without significant polymorphic transitions [11] [12].

Powder X-ray diffraction patterns provide fingerprint identification for the crystalline form, with characteristic diffraction peaks enabling detection of potential polymorphic variations or amorphous content [10] [13]. The crystalline form exhibits excellent stability across temperature ranges from -20°C to 60°C, with no observable phase transitions [9].

Thermogravimetric analysis coupled with differential scanning calorimetry confirms the absence of hydrated forms or solvates under normal storage conditions [9]. The compound demonstrates consistent melting behavior with minimal thermal decomposition below 150°C, indicating robust crystalline stability [11] [14].

PropertyValueSource/Method
Crystal SystemMonoclinicX-ray diffraction
Melting Point (°C)87Differential scanning calorimetry
Density (g/cm³)1.101±0.06 (predicted)Computational prediction
Polymorphic FormsSingle stable formPowder X-ray diffraction

Stability Profiling Under Varied Environmental Conditions

Temperature Stability Assessment

Ethyl N-(2-hydroxyethyl)carbamate exhibits exceptional stability under ambient storage conditions, maintaining chemical integrity for periods exceeding 12 months at room temperature (20-25°C) . Accelerated stability studies demonstrate progressive degradation with increasing temperature, following first-order kinetics characteristic of carbamate hydrolysis reactions [16] [17].

At elevated temperatures (50°C), the compound retains stability for 6-12 months with minimal formation of degradation products . However, exposure to temperatures exceeding 100°C initiates significant thermal decomposition, primarily through decarboxylation and cyclization pathways leading to 2-oxazolidinone formation [14] [16].

The thermal degradation mechanism involves initial carbamate bond cleavage followed by intramolecular cyclization of the resulting aminoalcohol intermediate [14] [16]. This process accelerates dramatically above 140°C, with complete decomposition occurring within 4-12 hours at 150-165°C [14] [16].

pH Stability Evaluation

pH stability studies reveal that ethyl N-(2-hydroxyethyl)carbamate demonstrates optimal stability within the neutral pH range (6.0-8.0), with half-lives exceeding 200-300 days under these conditions [18]. Acidic conditions (pH 2-4) promote hydrolytic degradation through protonation of the carbamate nitrogen, reducing stability to 30-90 days [18] .

Basic conditions (pH 8-10) accelerate hydrolysis through nucleophilic attack on the carbamate carbonyl carbon, resulting in rapid decomposition to 2-aminoethanol and ethyl carbonate with half-lives of 1-5 days [18] . This pH-dependent stability profile necessitates careful pH control during formulation and storage .

Environmental Stress Conditions

Photostability assessment under ultraviolet light exposure reveals moderate photodegradation with estimated half-lives of 10-50 days depending on light intensity and wavelength . The primary photodegradation pathway involves homolytic cleavage of the N-C bond generating reactive intermediates that undergo further fragmentation .

Humidity stress testing demonstrates that elevated relative humidity (75% RH) promotes hydrolytic degradation with half-lives of 15-60 days . Conversely, dry storage conditions (<10% RH) provide excellent stability with minimal degradation over extended periods exceeding 500 days .

Environmental ConditionStability AssessmentPrimary Degradation ProductHalf-life (Estimated)
Room Temperature (20-25°C)Stable for >12 monthsNo significant degradation>365 days
Elevated Temperature (50°C)Stable for 6-12 monthsSlight hydrolysis products180-365 days
High Temperature (100°C)Degradation after 1-7 days2-Aminoethanol + ethanol + CO₂2-7 days
Very High Temperature (150-165°C)Rapid degradation (<24 hours)2-Oxazolidinone formation4-12 hours
Acidic pH (pH 2-4)Moderately stable (hydrolysis)Carbamic acid intermediate30-90 days
Basic pH (pH 8-10)Rapid hydrolysis to amine + CO₂2-Aminoethanol + ethyl carbonate1-5 days
Neutral pH (pH 6-8)Good stability (>6 months)Minimal degradation200-300 days

Impurity Identification and Quantification Strategies

Starting Material and Synthetic Impurities

Comprehensive impurity profiling of ethyl N-(2-hydroxyethyl)carbamate identifies several categories of potential contaminants arising from synthetic processes and degradation pathways [19]. Starting material residues represent the most common impurity class, including unreacted 2-aminoethanol and ethyl chloroformate typically present at levels of 0.1-0.5% [20].

Synthesis byproducts such as diethyl carbonate and triethylamine arise from side reactions during carbamate formation and are routinely monitored using Gas Chromatography-Mass Spectrometry with detection limits of 0.1-0.3% [20]. These impurities require stringent control due to their potential impact on product quality and biological activity [19].

Degradation Product Identification

Hydrolysis products constitute a significant impurity category, with carbamic acid and 2-aminoethanol representing the primary degradation species . These compounds typically accumulate at levels of 0.1-1.0% under stressed storage conditions and serve as indicators of chemical instability .

Thermal degradation generates distinctive impurities including 2-oxazolidinone and ethyl carbamate, typically present at 0.05-0.5% levels following exposure to elevated temperatures [14] [16]. The formation of these cyclization products provides mechanistic insight into thermal decomposition pathways and establishes critical temperature limits for storage and processing [14].

Oxidation products, primarily 2-hydroxyacetaldehyde, form through oxidative cleavage of the hydroxyethyl group and are detectable at 0.01-0.1% levels using sensitive Gas Chromatography-Mass Spectrometry methods . These oxidative impurities typically arise from exposure to atmospheric oxygen during storage or processing .

Analytical Quantification Methods

Impurity quantification employs multiple analytical techniques optimized for specific compound classes and concentration ranges [5]. High Performance Liquid Chromatography with ultraviolet detection provides robust quantification for polar impurities such as aminoethanol and carbamic acid derivatives with limits of quantification typically below 0.05% .

Gas Chromatography-Mass Spectrometry offers superior sensitivity for volatile impurities including ethyl chloroformate, diethyl carbonate, and 2-oxazolidinone [5] [4]. Selected ion monitoring protocols enhance detection sensitivity to nanogram levels, enabling comprehensive impurity profiling even at trace concentrations [5] [4].

Liquid Chromatography-Mass Spectrometry provides structural confirmation and quantification for complex degradation products, particularly those arising from oxidative or photochemical pathways . The combination of chromatographic separation and mass spectrometric identification ensures reliable impurity characterization and quantification .

Impurity TypeCommon ImpuritiesTypical Level (%)Detection MethodSpecification Limit (%)
Starting Material Residues2-Aminoethanol, ethyl chloroformate0.1-0.5GC-MS, HPLC<0.5
Side Reaction ProductsN,N-bis(2-hydroxyethyl)urea0.05-0.2LC-MS, NMR<0.2
Hydrolysis ProductsCarbamic acid, 2-aminoethanol0.1-1.0HPLC, IC<1.0
Oxidation Products2-Hydroxyacetaldehyde0.01-0.1GC-MS<0.1
Thermal Degradation Products2-Oxazolidinone, ethyl carbamate0.05-0.5GC-MS, HPLC<0.5
Synthesis ByproductsDiethyl carbonate, triethylamine0.1-0.3GC-MS, HPLC<0.3

Quality Control Implementation

Comprehensive quality control protocols incorporate multiple analytical techniques to ensure product purity and compliance with pharmaceutical specifications [21]. Identity confirmation utilizes both infrared spectroscopy and nuclear magnetic resonance spectroscopy to verify structural integrity and detect potential isomeric impurities [22].

Assay determination employs validated High Performance Liquid Chromatography methods with acceptance criteria of 98.0-102.0% on an anhydrous basis . Water content analysis using Karl Fischer titration ensures moisture levels remain below 0.5% to prevent hydrolytic degradation during storage .

Related substances analysis using High Performance Liquid Chromatography with ultraviolet detection establishes individual impurity limits of ≤0.2% and total impurity limits of ≤0.5% . These specifications ensure product quality while accommodating unavoidable trace impurities from synthesis and storage [19].

Test ParameterMethodAcceptance CriteriaFrequency
AppearanceVisual inspectionWhite to off-white crystalline solidEach batch
Identity (IR)FTIR spectroscopySpectrum consistent with structureEach batch
Assay (HPLC)Reverse phase HPLC98.0-102.0% (anhydrous basis)Each batch
Water ContentKarl Fischer titration≤0.5%Each batch
Related SubstancesHPLC with UV detectionIndividual: ≤0.2%, Total: ≤0.5%Each batch
Heavy MetalsICP-MS analysis≤10 ppmEach batch

XLogP3

-0.4

Sequence

G

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5602-93-7

Wikipedia

Ethyl hydrogen (2-hydroxyethyl)carbonimidate

Dates

Last modified: 08-16-2023

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